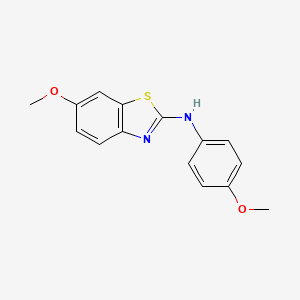

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-11-5-3-10(4-6-11)16-15-17-13-8-7-12(19-2)9-14(13)20-15/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGXTXFBDCMMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole sulfur atom and aromatic methoxy groups are susceptible to oxidation under controlled conditions:

Key Findings :

-

Sulfur oxidation selectively produces sulfoxides at lower temperatures (0–25°C) and sulfones at elevated temperatures (>50°C) .

-

Demethylation of methoxy groups requires harsh Lewis acids like BBr₃, yielding hydroxylated analogs .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiazole C-2 amine and aromatic positions:

Electrophilic Aromatic Substitution

| Position | Reagents | Products | Source |

|---|---|---|---|

| C-5 of benzothiazole | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | |

| Para to methoxy group | Cl₂/AlCl₃ (chlorination) | Chlorinated aryl derivatives |

Nucleophilic Substitution

| Site | Reagents | Products | Source |

|---|---|---|---|

| C-2 amine | R-X (alkyl halides), NaH | N-alkylated benzothiazoles |

Mechanistic Insights :

-

Nitration occurs preferentially at the C-5 position due to electron-rich benzothiazole core .

-

N-alkylation proceeds via deprotonation of the amine followed by nucleophilic attack on alkyl halides .

Reduction Reactions

Reductive modifications target the benzothiazole ring and substituents:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Ring hydrogenation | H₂, Pd/C (10% w/w) | Dihydrobenzothiazole derivatives | |

| Nitro group reduction | SnCl₂/HCl | Amino-substituted analogs |

Applications :

-

Hydrogenation of the thiazole ring alters electronic properties for material science applications .

-

Nitro reduction enables access to bioactive amino derivatives .

Cyclization and Condensation

The compound participates in cycloadditions and condensations to form heterocyclic systems:

Case Study :

-

Reaction with 4-methoxybenzaldehyde under microwave irradiation yields phthalazinone hybrids with enhanced bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

| Coupling Type | Catalyst System | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated products |

Optimization Notes :

-

Suzuki couplings require anhydrous conditions to prevent hydrolysis of the boronic acid .

-

Buchwald-Hartwig amination is effective for introducing aryl groups at the amine site .

Acid/Base-Mediated Transformations

Protonation and deprotonation influence reactivity:

Photochemical Reactions

UV-induced reactions modify electronic properties:

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Photo-oxidation | UV light, O₂ | Singlet oxygen adducts at the benzothiazole ring |

Scientific Research Applications

6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that is of interest in medicinal chemistry and material science. It features a benzothiazole core, known for its diverse biological activities.

Scientific Research Applications

This compound has applications in chemistry, biology, and medicine. It is also used in the development of advanced materials and as a precursor for dyes and pigments.

Chemistry It serves as a building block in the synthesis of complex molecules.

Biology The compound has potential biological activities, including antimicrobial and anticancer properties. In vitro studies have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as Candida albicans. It exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus, which is comparable to kanamycin.

Medicine Research is being done to explore its potential as a therapeutic agent for various diseases. The compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action may involve the modulation of signaling pathways that regulate cell cycle progression and survival; the compound may interact with enzymes or receptors involved in these pathways, leading to reduced tumor growth rates.

This compound has potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Apoptosis Induction It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest The compound can cause arrest at specific phases of the cell cycle, preventing further proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including: Staphylococcus aureus, Escherichia coli, and Candida albicans.

Anticancer Activity

The anticancer properties of this compound are promising. Studies have reported that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Study on Antimicrobial Activity

A study evaluated various benzothiazole derivatives and found that those containing methoxy groups exhibited improved antimicrobial properties compared to their counterparts without such substitutions.

Anticancer Research

Another study highlighted the ability of benzothiazole derivatives to inhibit tumor growth in vivo, suggesting that modifications at the C-6 position significantly influence their anticancer potential.

Other benzothiazole derivatives have been synthesized and evaluated for various activities :

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

A. Halogen vs. Methoxy Substituents

- BT16 (6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine): Substituents: 6-chloro on benzothiazole, 3-(4-nitrophenyl)-4-phenyl on thiazole. Properties: Melting point (mp) 279–281°C, Rf 0.74 (ACN:MeOH 1:1). Exhibited anticancer activity in NCI assays .

- 6-Bromo-1,3-benzothiazol-2-amine: Substituent: 6-bromo. Properties: Crystallized from methanol; structural data confirmed via SHELX software . Comparison: Bromine’s larger atomic radius vs. methoxy may sterically hinder interactions in tight binding pockets.

B. Alkyl vs. Methoxy Substituents

Variations in the N-Substituent

A. Aromatic vs. Aliphatic N-Substituents

- 4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine :

B. Sulfur-Containing N-Substituents

- N2-(4-(Benzo[d]thiazol-2-yl)phenyl)-N4-(6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-yl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine :

Physicochemical and Spectral Properties

Structure-Activity Relationship (SAR) Insights

- N-Substituent Bulk : Bulky groups (e.g., 4-nitrophenyl in BT16) may hinder binding, whereas smaller groups (e.g., 4-methoxyphenyl) balance affinity and accessibility.

- Hybrid Structures : Compounds integrating benzothiazole with triazines or oxadiazines (e.g., ) show enhanced diversity but face synthetic challenges.

Biological Activity

6-Methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and synthetic approaches, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with methoxy groups, which contributes to its unique chemical properties. Its molecular formula is , and it possesses a molecular weight of approximately 252.30 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound has strong potential as an antimicrobial agent. For example, it demonstrated an MIC of 31.25 µg/mL against S. aureus, comparable to standard antibiotics like kanamycin .

Anticancer Activity

The anticancer properties of this compound are particularly promising. Studies have reported that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the modulation of specific signaling pathways that regulate cell cycle progression and survival. For instance, the compound may interact with enzymes or receptors involved in these pathways, leading to reduced tumor growth rates.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : The compound can cause arrest at specific phases of the cell cycle, preventing further proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound exhibits superior biological activity due to its unique substitution pattern. For instance:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity |

|---|---|---|

| This compound | 31.25 (S. aureus) | Significant |

| 6-Methoxy-2-(4-methoxyphenyl)benzothiazole | Higher MIC values | Moderate |

| 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | Not tested | Low |

This table illustrates how the specific arrangement of methoxy groups enhances both antimicrobial and anticancer activities compared to other derivatives.

Case Studies

Recent studies have focused on synthesizing derivatives of benzothiazole compounds to enhance their biological efficacy. For example:

- Study on Antimicrobial Activity : A study published in the Egyptian Journal of Chemistry evaluated various benzothiazole derivatives and found that those containing methoxy groups exhibited improved antimicrobial properties compared to their counterparts without such substitutions .

- Anticancer Research : Another study highlighted the ability of benzothiazole derivatives to inhibit tumor growth in vivo, suggesting that modifications at the C-6 position significantly influence their anticancer potential .

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via microwave-assisted or conventional routes. Microwave synthesis (e.g., 80–120°C, 15–30 min) reduces reaction time and improves purity compared to reflux methods (6–8 hours in ethanol or methanol) . Key steps include cyclization of substituted thioureas or condensation of 2-aminobenzothiazoles with aryl halides. For example:

Q. How is structural characterization of this compound performed, and what spectral benchmarks are critical?

Methodological Answer: Characterization relies on IR , ¹H/¹³C NMR , and mass spectrometry :

- IR : Peaks at 3140–3550 cm⁻¹ (N–H stretch), 1621 cm⁻¹ (C=N), and 693 cm⁻¹ (C–Cl in analogs) confirm functional groups .

- ¹H NMR : Aromatic protons appear at δ 6.4–8.3 ppm, with methoxy groups at δ 3.7–3.9 ppm. NH protons resonate as broad singlets (δ 4.1–4.2 ppm) .

- Mass Spec : Molecular ion peaks at m/z 466–483 (for halogenated analogs) validate molecular weight .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Methodological Answer: Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans):

- MIC Protocol : Serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hours. Activity is compared to standards like ciprofloxacin .

- Key Findings : Analogous benzothiazoles (e.g., 6-chloro derivatives) showed MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved using SHELX software?

Methodological Answer: SHELXL refines crystal structures by optimizing parameters against high-resolution data. Steps include:

- Data Collection : Use a diffractometer (e.g., Stoe IPDS-2) at 173 K to minimize thermal motion .

- Hydrogen Bonding Analysis : For 6-methoxy derivatives, N–H⋯N hydrogen bonds form dimeric networks parallel to the (011) plane (distance: 2.89–3.02 Å) .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and residual electron density (< 0.3 eÅ⁻³) .

Q. How do contradictory bioactivity results arise in benzothiazole derivatives, and how can they be addressed?

Methodological Answer: Contradictions may stem from solubility differences or assay variability . Mitigation strategies:

- Solubility Optimization : Use DMSO/PBS mixtures (≤1% DMSO) to prevent aggregation .

- Dose-Response Curves : Validate activity across 3+ independent experiments with controls for cytotoxicity (e.g., MTT assay on HEK-293 cells) .

- Molecular Docking : Compare binding modes in target proteins (e.g., E. coli DNA gyrase) to explain potency variations .

Q. What computational methods are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer: Density Functional Theory (DFT) and molecular docking predict electronic and steric effects:

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to correlate electron density with antimicrobial activity .

- Docking Workflow : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding affinity ≤ −7.0 kcal/mol for 6-methoxy derivatives in kinase targets) .

- SAR Insights : Methoxy groups at C6 enhance lipophilicity (logP ~3.2), improving membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.